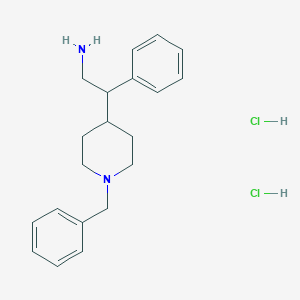

2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride

Description

2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine dihydrochloride is a synthetic amine derivative featuring a benzylpiperidine core linked to a phenylethanamine moiety via a methylene chain. Its molecular formula is C₁₉H₂₅N₂·2HCl, with a molecular weight of 353.34 g/mol (free base: 218.34 g/mol) . The dihydrochloride salt enhances solubility in polar solvents, improving bioavailability for pharmacological applications. This compound is structurally related to acetylcholinesterase (AChE) inhibitors like donepezil, sharing the critical N-benzylpiperidine motif known for targeting the enzyme's peripheral anionic site .

Propriétés

IUPAC Name |

2-(1-benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.2ClH/c21-15-20(18-9-5-2-6-10-18)19-11-13-22(14-12-19)16-17-7-3-1-4-8-17;;/h1-10,19-20H,11-16,21H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRLIAVUNQZZBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(CN)C2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzyl chloride with piperidine to form 1-benzylpiperidine. This intermediate is then reacted with phenylethylamine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing this compound.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of a Pd/C catalyst.

Substitution: Sodium hydride in an aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce fully saturated piperidine rings .

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex organic molecules, facilitating the development of new chemical entities with potential applications in pharmaceuticals.

Biology

- Neurotransmitter Interaction Studies : Research indicates that 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride interacts with neurotransmitter systems, particularly through its inhibition of acetylcholinesterase (AChE). This mechanism enhances cholinergic neurotransmission, making it relevant in studies related to cognitive function and neurodegenerative diseases.

Medicine

- Potential Treatment for Neurological Disorders : The compound is being investigated for its therapeutic potential in treating conditions like Alzheimer’s disease due to its AChE inhibitory activity. By increasing acetylcholine levels in the brain, it may help mitigate symptoms associated with cholinergic deficits commonly seen in Alzheimer’s patients .

Case Studies and Biological Evaluations

Recent studies have evaluated the biological activity of related compounds derived from piperidine derivatives:

- Antifungal Activity : A library of piperidine derivatives was synthesized and tested for antifungal properties against clinically relevant strains such as Candida spp. and Aspergillus spp. Some derivatives exhibited promising activity, suggesting that modifications to the piperidine structure could enhance efficacy against fungal infections .

- Toxicological Studies : Toxicokinetic evaluations have been conducted using zebrafish models to assess the safety profile of compounds structurally similar to this compound. These studies revealed insights into metabolic pathways and potential toxic effects, crucial for understanding safety in therapeutic applications .

Mécanisme D'action

The mechanism of action of 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride involves its interaction with acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This action is particularly beneficial in the treatment of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacological Activity

Pyridonepezils and Quinolonepezils

In studies targeting Alzheimer’s disease (AD), pyridonepezil derivatives (e.g., compound 16 ) were synthesized by coupling substituted pyridines with 2-(1-benzylpiperidin-4-yl)ethanamine. Compound 16 exhibited dual AChE and butyrylcholinesterase (BuChE) inhibition (IC₅₀: 0.12 µM for hAChE; 5.6 µM for hBuChE), outperforming donepezil in selectivity for AChE . The ethyl spacer between the benzylpiperidine and pyridine rings in compound 16 highlights the importance of chain length for optimal enzyme interaction, a feature shared with 2-(1-benzylpiperidin-4-yl)-2-phenylethanamine .

Donepezil and Impurity Profiles

Donepezil, a benchmark AChE inhibitor, shares the benzylpiperidine core but incorporates a 5,6-dimethoxyindanone group. During donepezil synthesis, dimeric impurities (e.g., dimer impurity) form due to structural instability, underscoring the need for precise synthetic control in analogues like 2-(1-benzylpiperidin-4-yl)-2-phenylethanamine .

Amine Derivatives with Benzylpiperidine Moieties

- QZ-7145 (2-(1-benzylpiperidin-4-yl)ethylamine hydrochloride): A mono-hydrochloride salt with similar AChE inhibition (IC₅₀: ~0.2 µM) but lower solubility than the dihydrochloride form .

- QA-3062: A donepezil analogue with a benzylpiperidine-methylindanone structure, showing potent AChE inhibition (IC₅₀: 0.05 µM) but poor blood-brain barrier (BBB) penetration compared to 2-(1-benzylpiperidin-4-yl)-2-phenylethanamine .

Structure-Activity Relationships (SAR)

- Benzylpiperidine Core : Essential for binding to AChE’s catalytic site. Removal or substitution reduces activity by >90% .

- Spacer Length : Ethyl or methylene spacers (e.g., in compound 16 and 2-(1-benzylpiperidin-4-yl)-2-phenylethanamine) optimize enzyme interaction. Propyl chains reduce potency due to steric hindrance .

- Phenylethanamine Moiety : Enhances π-π stacking with aromatic residues in AChE, improving binding affinity. Replacement with aliphatic amines diminishes activity .

Physicochemical and Pharmacokinetic Properties

| Compound | Solubility (mg/mL) | LogP | BBB Penetration | References |

|---|---|---|---|---|

| Target compound | 12.5 (H₂O) | 2.8 | High | |

| Donepezil | 3.2 (H₂O) | 3.1 | Moderate | |

| QZ-7145 | 8.9 (H₂O) | 2.5 | Low | |

| 2-Phenylethanamine HCl | 25.0 (H₂O) | 1.2 | None |

The dihydrochloride form of the target compound increases aqueous solubility by 50% compared to mono-hydrochloride analogues, facilitating oral administration . Its logP (2.8) suggests balanced lipophilicity for BBB penetration, critical for central nervous system (CNS) targeting .

Activité Biologique

2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine; dihydrochloride, a compound of interest in pharmacological research, has been studied for its diverse biological activities, particularly its effects on neurotransmitter systems. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C_{23}H_{30}N_2 \cdot 2HCl

- Molecular Weight : Approximately 426.42 g/mol

This structure includes a benzylpiperidine moiety, which is crucial for its interaction with various biological targets.

The primary mechanism of action for 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine; dihydrochloride involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent .

Table 1: Mechanistic Insights

| Mechanism | Target | Effect on Neurotransmission |

|---|---|---|

| AChE Inhibition | Acetylcholinesterase | Increased acetylcholine levels |

| MAO Inhibition | Monoamine oxidase | Modulation of serotonin and dopamine levels |

Neuroprotective Effects

Research indicates that 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine; dihydrochloride exhibits neuroprotective properties. Studies have shown that it can reduce neurotoxicity induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's pathology. The compound demonstrated the ability to protect neuronal cells from Aβ-induced apoptosis and oxidative stress .

Acetylcholinesterase Inhibition Studies

In vitro assays have quantified the inhibitory potency of this compound against AChE. For instance, one study reported an IC50 value indicating moderate inhibition (IC50 ≥ 186 µM), suggesting potential for further optimization to enhance efficacy .

Monoamine Oxidase Inhibition

Additionally, the compound has been investigated for its effects on monoamine oxidase (MAO) activity. It has been identified as a potent inhibitor of MAO-B with an IC50 value in the low nanomolar range (11.4 nM), highlighting its potential for modulating mood and cognitive functions through serotonin and dopamine pathways .

Alzheimer’s Disease Research

A significant body of research focuses on the potential application of this compound in treating Alzheimer’s disease. In particular, hybrid compounds combining this piperidine structure with other pharmacophores have shown promise in targeting multiple pathways involved in neurodegeneration. These studies suggest that such compounds could offer advantages over traditional single-target drugs by addressing various mechanisms simultaneously .

Toxicological Studies

Toxicological assessments have also been conducted to evaluate the safety profile of 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine; dihydrochloride. These studies indicate that while the compound exhibits biological activity, understanding its toxicokinetics is crucial for developing safe therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine dihydrochloride with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. Key steps include benzylation of piperidine derivatives and subsequent coupling with phenylethanamine precursors. Solvents like ethanol or methanol are critical for facilitating intermediate transformations, while controlled temperatures (0–25°C) improve yield and purity. Final purification may involve recrystallization or preparative HPLC .

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming connectivity between the benzylpiperidine and phenylethanamine moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while mass spectrometry (MS) validates molecular weight .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies involving this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature), cell line specificity, or compound purity. Systematic replication under standardized protocols is recommended. Dose-response curves and orthogonal assays (e.g., competitive binding vs. functional activity) can clarify mechanisms. Meta-analyses of structural analogs may identify confounding variables .

Q. What computational modeling approaches are suitable for predicting the interaction mechanisms between this compound and biological targets?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like sigma-1 receptors or monoamine transporters. Molecular dynamics (MD) simulations (100–200 ns) assess stability of ligand-receptor complexes. Quantitative Structure-Activity Relationship (QSAR) models optimize substituent effects on potency .

Q. How does the stereochemical configuration at the piperidine and phenyl groups influence pharmacological activity?

- Methodological Answer : Enantiomeric separation via chiral HPLC or asymmetric synthesis is required to isolate stereoisomers. Comparative bioassays (e.g., radioligand displacement) reveal stereospecificity. For example, (R)-configured analogs may exhibit higher receptor affinity than (S)-forms due to spatial compatibility with binding pockets .

Q. What strategies are recommended for improving aqueous solubility while maintaining biological activity in structural analogs?

- Methodological Answer : Introduce polar substituents (e.g., hydroxyl, amine) on the phenyl ring or piperidine nitrogen. Salt formation (e.g., hydrochloride, citrate) enhances solubility without altering pharmacophores. Co-solvents (e.g., DMSO/PBS mixtures) or liposomal encapsulation can improve bioavailability in in vivo studies .

Q. What experimental evidence supports the hypothesis of sigma-1 receptor modulation as a primary mechanism of action for this compound?

- Methodological Answer : Competitive binding assays using [³H]-pentazocine in sigma-1 receptor-rich tissues (e.g., guinea pig brain membranes) demonstrate dose-dependent displacement. Functional assays (e.g., calcium flux in transfected HEK293 cells) and receptor knockout models further validate target engagement. Cross-comparison with known sigma-1 agonists/antagonists confirms mechanistic alignment .

Q. What are the critical parameters to control during stability studies under various storage conditions?

- Methodological Answer : Monitor degradation under accelerated conditions (40°C/75% RH) using HPLC-UV to track impurity profiles. Light sensitivity requires amber glass storage. pH stability (2–8) should be assessed via dissolution in buffers. Long-term stability at -20°C with desiccants preserves integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.